N-Ethyl vs. N-Methyl: A Quantifiable LogP Differentiation of ΔLogP ≈ 0.39
The N-ethyl analog (CAS 630125-91-6) exhibits a computed LogP of 2.8821, compared to 2.492 for the N-methyl analog (CAS 694499-26-8), representing a ΔLogP of +0.39 [1]. This increase in lipophilicity, attributable solely to the additional methylene unit, is predicted to enhance passive membrane permeability and potentially alter the tissue distribution profile of derived inhibitors. The polar surface area (PSA) remains constant at 32.5 Ų for both compounds, indicating that the LogP shift occurs without compromising hydrogen-bonding capacity [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8821 (Molbase); LogP = 2.17 (Chem-Space) |
| Comparator Or Baseline | N-Methyl analog (CAS 694499-26-8): LogP = 2.492 (Molbase); LogP = 1.09 (ChemSpider/Chemsrc) |
| Quantified Difference | ΔLogP = +0.39 (Molbase values); directionally consistent across sources |
| Conditions | In silico computed LogP (Molbase platform); PSA identical at 32.5 Ų |
Why This Matters
A ΔLogP of 0.39 translates to a predicted ~2.5-fold difference in octanol/water partitioning, which can meaningfully impact membrane permeability and pharmacokinetic behavior of final compounds, making the N-ethyl variant the preferred choice when higher lipophilicity is desired in the target inhibitor scaffold.
- [1] Molbase. 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: LogP = 2.8821, PSA = 32.5. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: LogP = 2.492, PSA = 32.5. View Source
